molecular formula C16H11N3O5S2 B3905730 (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3905730
M. Wt: 389.4 g/mol
InChI Key: OKNKXQXOIBEIBA-QPEQYQDCSA-N
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Description

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division or apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds known for their diverse biological activities.

    Benzylidene derivatives: Compounds with a benzylidene group that exhibit enhanced reactivity.

Uniqueness

(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both a thiazolidinone core and a benzylidene group, which together contribute to its distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S2/c1-23-12-6-9(7-13-15(20)18-16(25)26-13)2-4-11(12)24-14-5-3-10(8-17-14)19(21)22/h2-8H,1H3,(H,18,20,25)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNKXQXOIBEIBA-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)OC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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